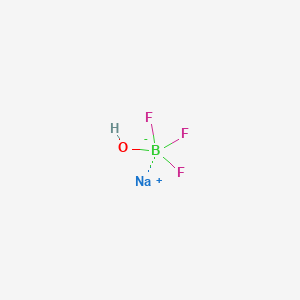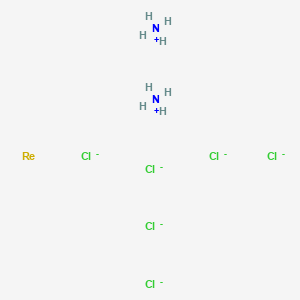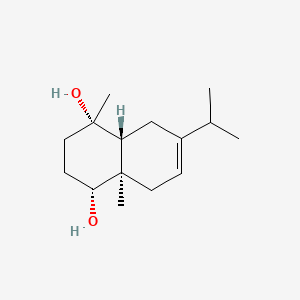
氯化铟(I)
描述
Synthesis Analysis
Indium(I) chloride can be synthesized through various methods, with each approach offering distinct advantages depending on the desired purity, yield, and application. For instance, indium(III) chloride is a versatile catalyst for the acylation of phenols, thiols, alcohols, and amines under solvent-free conditions, demonstrating its efficiency in chemical synthesis processes (Chakraborti & Gulhane, 2003). Additionally, indium(II) chloride has been explored as a precursor in the synthesis of ternary and quaternary nanocrystals, highlighting its role in nanotechnology (Kowalik et al., 2022).
Molecular Structure Analysis
The molecular structure of indium(I) chloride has been examined through various analytical techniques. The room-temperature modification of indium chloride, InCl, exhibits a cubic structure with significant insights into the positioning of In and Cl atoms, demonstrating a deformed NaCl structure with indications of cation bonding (Berg, 1966).
Chemical Reactions and Properties
Indium(I) chloride participates in a wide range of chemical reactions, serving as a catalyst and reactant in various organic syntheses. For example, it catalyzes coupling reactions of alkyl chlorides with silyl enolates, showcasing its versatility in creating alpha-alkylated carbonyl compounds (Nishimoto et al., 2007). Its application extends to the synthesis of 3-sulfenylindoles, underlining its utility as a Lewis acid catalyst in the formation of heterocyclic compounds (Kumar et al., 2014).
科学研究应用
Organic Chemistry
Indium(I) Chloride is used as a Lewis acid catalyst in organic reactions .
- Method of Application : It is used in Friedel-Crafts acylations and Diels-Alder reactions . These reactions are fundamental in organic synthesis for the construction of new carbon-carbon bonds, providing a wide range of structurally diverse compounds.
- Results or Outcomes : The use of Indium(I) Chloride in these reactions can lead to high yields and selectivity in the formation of the desired products .
Solar Cell Technology
Indium(I) Chloride finds application in the field of high-performing solar cells .
- Method of Application : It is used in the manufacturing process of solar cells, specifically in the creation of the thin-film photovoltaic layer .
- Results or Outcomes : The use of Indium(I) Chloride in solar cells contributes to their high performance and efficiency .
Semiconductor Technology
Indium(I) Chloride is used in semiconductor technology .
- Method of Application : It is used in the production of semiconductors, which are essential components of electronic devices .
- Results or Outcomes : The use of Indium(I) Chloride in this field contributes to the production of high-quality semiconductors .
Phosphor Production
Indium(I) Chloride is used in the production of phosphor .
- Method of Application : It is used in the process of creating phosphor, which is a key component in many types of lighting and display technologies .
- Results or Outcomes : The use of Indium(I) Chloride in this field contributes to the production of high-quality phosphor .
Quantum Dot Production
Indium(I) Chloride is used in the production of quantum dots .
- Method of Application : Quantum dots are tiny particles or nanocrystals of a semiconducting material with diameters in the range of 2-10 nanometers. Indium(I) Chloride is used in the synthesis process of these quantum dots .
- Results or Outcomes : Quantum dots synthesized using Indium(I) Chloride have unique optical and electronic properties that are different from those of their larger counterparts .
Battery Manufacturing
Indium(I) Chloride is used in battery manufacturing .
- Method of Application : It is used in the production of batteries, specifically in the creation of the electrolyte layer .
- Results or Outcomes : The use of Indium(I) Chloride in batteries contributes to their high performance and efficiency .
Catalyst in Organic Reactions
Indium(I) Chloride is used as a Lewis acid catalyst in organic reactions .
- Method of Application : It is used in Friedel-Crafts acylations and Diels-Alder reactions . These reactions are fundamental in organic synthesis for the construction of new carbon-carbon bonds, providing a wide range of structurally diverse compounds.
- Results or Outcomes : The use of Indium(I) Chloride in these reactions can lead to high yields and selectivity in the formation of the desired products .
Precursor to MOCVD Materials
Indium(I) Chloride is used as a precursor to make MOCVD (Metalorganic Chemical Vapor Deposition) materials .
- Method of Application : In the MOCVD process, Indium(I) Chloride is used to deposit thin films of metals onto a substrate .
- Results or Outcomes : This application is crucial in the semiconductor industry, where such thin films are used in the fabrication of electronic devices .
Useful Compounds for Catalysis
Indium(I) Chloride is used to produce useful compounds for catalysis .
安全和危害
Indium(I) chloride causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .
未来方向
Indium is considered a strategically important element due to its widespread use in electronic devices . The worldwide demand for indium is rapidly increasing, and lower-grade indium sources are now being exploited . Indium(I) chloride has been used as a precursor in the synthesis of ternary Ag-In-S and quaternary Ag-In-Zn-S nanocrystals . These nanocrystals have potential applications in various fields, including photocatalysis .
属性
IUPAC Name |
chloroindium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.In/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHGZSBLRQFRCA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[In] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
InCl, ClIn | |
| Record name | indium(I) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indium(I)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indium(I) chloride | |
CAS RN |
13465-10-6 | |
| Record name | Indium chloride (InCl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



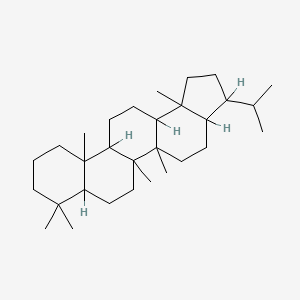
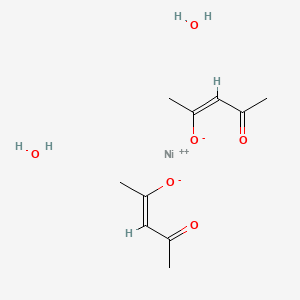
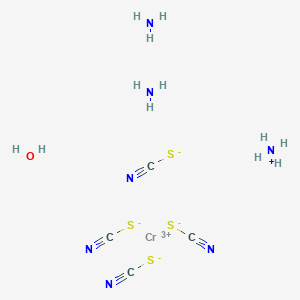
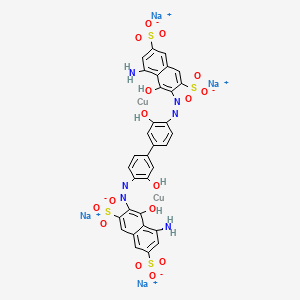

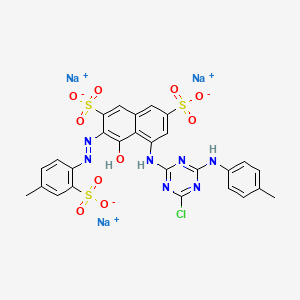
![Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)](/img/structure/B1143847.png)
